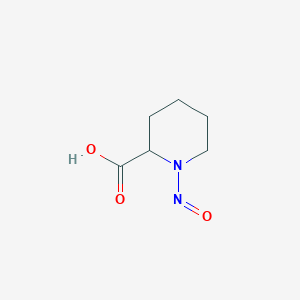

N-Nitrosopipecolic acid

Vue d'ensemble

Description

N-Nitrosopipecolic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Nitrosamines, a class of compounds to which 1-nitrosopiperidine-2-carboxylic acid belongs, are known to induce tumors in various organs, including the lung, nasal cavity, esophagus, stomach, and more .

Mode of Action

Nitrosamines, in general, are known to exert their effects through the formation of DNA adducts, leading to mutations and, ultimately, carcinogenesis .

Result of Action

Nitrosamines are known to cause cellular changes that can lead to the development of cancer .

Activité Biologique

N-Nitrosopipecolic acid (NPIC) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications for human health. This article delves into its biological activity, including genotoxicity, carcinogenicity, and interactions with biological systems, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is categorized as a nitrosamine. Nitrosamines are known for their diverse biological effects, primarily due to the presence of the nitroso group (-NO) which can undergo metabolic activation leading to the formation of reactive species capable of interacting with cellular macromolecules.

Genotoxicity and Carcinogenic Potential

Research has indicated that many N-nitroso compounds, including NPIC, may exhibit genotoxic properties. A comprehensive review of various nitrosamines suggests that NPIC does not exert significant genotoxic activity compared to other nitrosamines such as N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA) . However, the potential for NPIC to induce DNA damage remains a concern due to the general behavior of nitrosamines in biological systems.

Case Studies

- Urinary Levels and Cancer Risk : A nested case-control study within a large cohort in Shanghai evaluated the relationship between urinary levels of nitroso compounds and gastric cancer risk. Although NPIC was not specifically highlighted, elevated levels of other nitroso compounds were associated with increased cancer risk, suggesting that similar mechanisms could be at play for NPIC .

- Tobacco Chewing Studies : Preliminary studies have shown increased endogenous nitrosation in individuals who chew tobacco mixed with lime, indicating that NPIC may form in vivo under certain dietary conditions . This raises questions about the dietary sources of nitrosamines and their implications for public health.

Biological Activity and Mechanisms

The biological activities attributed to NPIC are largely influenced by its nitroso group. The following mechanisms have been proposed:

- Nitric Oxide Release : Like other nitro compounds, NPIC may release nitric oxide () upon metabolic reduction. Nitric oxide is known to play roles in vasodilation and cellular signaling pathways . This activity could contribute positively to cardiovascular health but also poses risks if misregulated.

- Interaction with Proteins : The nitroso group can interact with nucleophilic sites on proteins, potentially leading to functional alterations or inhibition of enzyme activity. This dual role as both a pharmacophore and a toxicophore makes NPIC an interesting subject for further pharmacological studies .

Summary of Research Findings

Applications De Recherche Scientifique

Cancer Research and Toxicology

N-Nitrosopipecolic acid is primarily studied for its potential carcinogenic properties. Research indicates that NPIC can cause significant changes in biological systems, particularly in the lungs and gastrointestinal tract. In intraperitoneal lethal-dose studies conducted on mice, the compound demonstrated notable toxicity with an LD50 of 203 mg/kg, suggesting a risk of acute toxicity upon exposure .

Case Studies:

- Urinary Biomarkers : NPIC has been utilized as an internal standard in studies assessing urinary excretion of N-nitrosoproline (NPRO), which serves as a biomarker for exposure to nitrosamines. This method allows for the quantification of NPRO levels in urine samples, providing insights into dietary interventions aimed at reducing nitrosamine formation .

- Genotoxicity Assessments : Studies have shown that NPIC can form DNA adducts, which are critical indicators of genotoxic exposure. The detection of these adducts helps in understanding the mechanisms through which nitrosamines may contribute to carcinogenesis .

Analytical Chemistry

NPIC plays a significant role in analytical chemistry, particularly in the development and validation of methods for detecting nitrosamines. Its use as an internal standard facilitates accurate quantification of other nitrosamines in biological samples.

Analytical Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS) : A reliable method for detecting NPIC and related compounds has been established using GC-MS. This technique allows for sensitive detection and quantification of nitrosamines at low concentrations, which is essential for epidemiological studies assessing exposure risks .

- Stable Isotope Dilution Assay : This method employs NPIC to enhance the accuracy of quantifying NPRO by compensating for variations in sample preparation and analysis. The use of isotopically labeled standards improves the precision of results obtained from complex biological matrices .

Dietary Studies and Public Health

The implications of NPIC extend to public health, particularly concerning dietary intake and the formation of nitrosamines from food sources. Research has indicated that certain dietary components can influence the formation of nitrosamines, including NPIC.

Dietary Interventions:

- Garlic Supplementation Studies : Investigations into garlic's role in inhibiting nitrosation processes have included measuring urinary excretion levels of NPRO and NPIC. These studies aim to determine whether garlic consumption can mitigate the formation of harmful nitrosamines from dietary nitrates .

- Risk Assessment : The European Food Safety Authority (EFSA) has conducted assessments regarding the presence of N-nitrosamines in food products, including NPIC. Understanding the dietary sources and potential health risks associated with these compounds is crucial for public health recommendations .

Propriétés

IUPAC Name |

1-nitrosopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGKTUVITPQPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021058 | |

| Record name | Nitrosopipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-18-8, 30310-81-7 | |

| Record name | N-Nitrosopipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinecarboxylic acid, 1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrosopipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I550TQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can N-Nitrosopipecolic acid be used as a biomarker for any biological processes?

A2: While not directly used as a biomarker itself, this compound is structurally similar to N-nitrosoproline (NPRO), a compound whose urinary excretion is studied as an indicator of endogenous nitrosation. [] This suggests that this compound, due to its similar structure, could potentially be investigated for its relevance as a biomarker in nitrosation processes.

Q2: What is the chemical relationship between this compound and N-nitrosoproline?

A3: Both this compound and N-nitrosoproline belong to the nitrosamine class of compounds. Structurally, this compound can be viewed as a homolog of N-nitrosoproline, containing an additional methylene group (-CH2-) in its ring structure. [] This structural similarity might translate to similarities in their chemical behavior and reactivity.

Q3: Are there established methods to chemically modify this compound?

A4: Yes, this compound can be chemically converted to 1-nitroso-2-aminopiperidine, which can be further isolated as a methyl carbamate derivative. [] This chemical transformation highlights the reactivity of the carboxylic acid group in this compound and provides a basis for potential further derivatizations.

Q4: What is known about the oxidative behavior of this compound?

A5: Research indicates that this compound, like N-nitrosoproline and N-nitrososarcosine, undergoes oxidative decarboxylation, leading to the formation of N-nitrosoimminium ions. [, ] This oxidative pathway is important to understand as it could be relevant to the compound's metabolic fate and potential biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.